

Introduction: The Clinical and Analytical Imperative for Torsemide Quantification

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Compound of Interest

Compound Name: Torsemide-d7

Cat. No.: B564191

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Torsemide is a potent loop diuretic belonging to the pyridine-sulfonylurea class, widely prescribed for the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension.[1][2] Its primary mechanism of action involves the inhibition of the Na⁺/K⁺/2Cl⁻ cotransporter system in the thick ascending limb of the Loop of Henle, leading to increased excretion of sodium, chloride, and water.[3][4] The pharmacokinetic profile of Torsemide, characterized by a bioavailability of approximately 80% and a half-life of about 3.5 hours, necessitates precise analytical methods for its monitoring in biological matrices.[5][6]

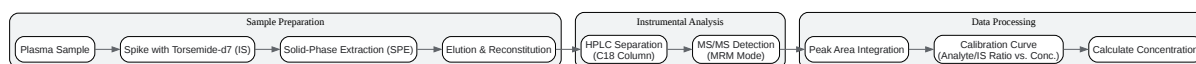
Pharmacokinetic and bioequivalence studies are fundamental to drug development and regulatory approval, requiring robust and reliable bioanalytical methods.[7][8] The quantification of Torsemide in human plasma presents analytical challenges due to the complexity of the biological matrix and the low therapeutic concentrations. To overcome these challenges, this application note details a highly selective and sensitive method employing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, **Torsemide-d7**, is a cornerstone of this method. **Torsemide-d7** shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis and leading to superior accuracy and precision.[9]

Principle of the Method

This method provides a validated protocol for the extraction and quantification of Torsemide from human plasma. The workflow begins with a Solid-Phase Extraction (SPE) step to isolate the analyte and its deuterated internal standard from endogenous plasma components such as proteins and phospholipids, which can interfere with the analysis.[10][11] Following extraction, the sample is subjected to chromatographic separation using a reversed-phase HPLC system, which separates Torsemide from any remaining matrix components based on polarity. The final step involves detection and quantification by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method allows for the precise measurement of Torsemide, even at very low concentrations, by monitoring unique precursor-to-product ion transitions.[12][13]

Experimental Workflow Overview

The following diagram illustrates the sequential stages of the analytical protocol, from sample preparation to final data analysis.



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Caption: End-to-end workflow for Torsemide quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents

- Reference Standards: Torsemide (Purity $\geq 99\%$), **Torsemide-d7** (Purity $\geq 99\%$)
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 M Ω ·cm)

- Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)
- Biological Matrix: Drug-free human plasma
- Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Reversed-phase polymeric cartridges)

Instrumentation and Conditions

The following table summarizes the optimized instrumental conditions for the HPLC-MS/MS system.

Parameter	Condition
HPLC System	
Column	C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 5.0 μ m)[12]
Mobile Phase	A: 10 mM Ammonium Formate in Water B: Methanol[12]
Flow Rate	0.2 mL/min[12]
Column Temperature	40 °C[12]
Injection Volume	5 μ L
Run Time	~5 minutes[12]
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Negative[12][14]
Monitored Transitions (MRM)	Torsemid: m/z 347.0 → [Specific Product Ion] Torsemid-d7: m/z 354.0 → [Specific Product Ion]
Ion Spray Voltage	Instrument-specific, e.g., -4500 V
Source Temperature	Instrument-specific, e.g., 500 °C

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples

- Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of Torsemide and **Torsemide-d7** reference standards into separate 5 mL volumetric flasks. Dissolve and dilute to volume with methanol.[15]
- Working Standard Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with a 50:50 mixture of acetonitrile and water. These will be used to spike the plasma for calibration standards and quality control (QC) samples.
- Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the **Torsemide-d7** primary stock solution with 50:50 acetonitrile/water to achieve the final working concentration.
- Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Torsemide working standard solutions into drug-free human plasma to prepare a series of calibration standards (e.g., 1-2500 ng/mL) and at least three levels of QC samples (low, medium, high).[12]

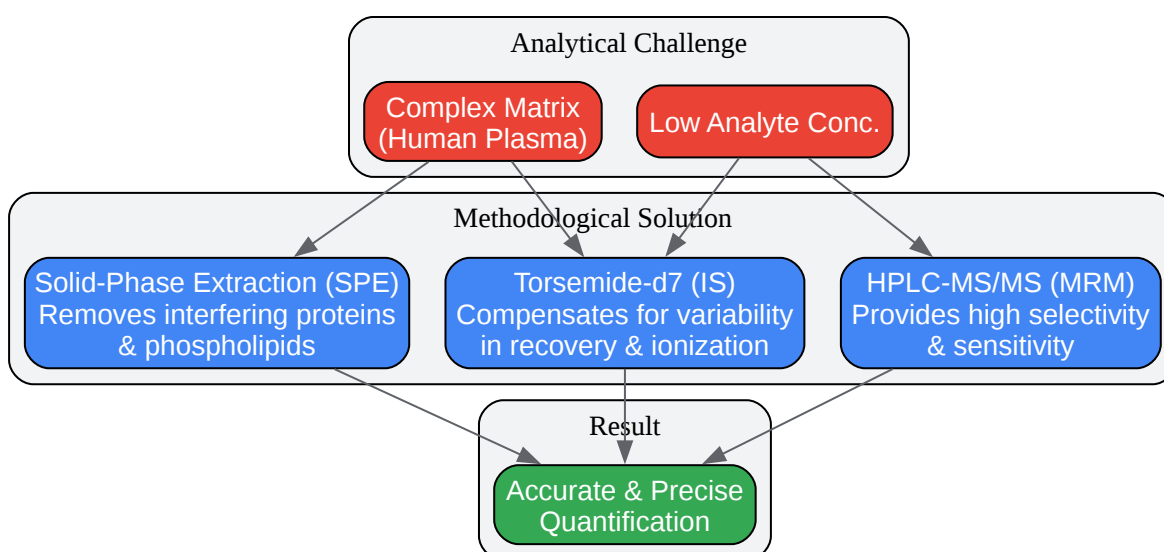
Sample Preparation: Solid-Phase Extraction (SPE) Protocol

- Sample Pre-treatment: To 200 μ L of plasma sample (blank, CC, QC, or unknown), add 20 μ L of the IS working solution (**Torsemide-d7**). Vortex briefly to mix.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
- Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the Torsemide and **Torsemide-d7** from the cartridge using 1 mL of methanol into a clean collection tube.

- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Rationale for Methodological Choices

The robustness of this bioanalytical method is grounded in the synergistic combination of a deuterated internal standard, efficient sample cleanup, and highly selective detection. The diagram below explains the rationale behind these critical components.



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Caption: Rationale for the core components of the analytical method.

Method Validation and Performance Characteristics

This HPLC-MS/MS method should be fully validated according to the guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). A summary of typical acceptance criteria is provided below.

Validation Parameter	Description	Typical Acceptance Criteria
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Calibration curve with a correlation coefficient (r^2) \geq 0.99.[15][16]
Accuracy & Precision	The closeness of determined values to the nominal value (accuracy) and the variability of the data (precision).	Intra- and inter-day precision (%RSD) \leq 15% (\leq 20% at LLOQ). Accuracy (%RE) within \pm 15% (\pm 20% at LLOQ).[12][15]
Selectivity	The ability to differentiate and quantify the analyte in the presence of other components in the sample.	No significant interfering peaks at the retention times of Torsemide and IS in blank matrix samples.[15]
Extraction Recovery	The efficiency of the extraction procedure.	Consistent, precise, and reproducible. Mean recoveries often range from 84% to 95%. [10][12]
Limit of Quantitation (LOQ)	The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.	Signal-to-noise ratio $>$ 10; precision and accuracy criteria must be met.[15]
Matrix Effect	The alteration of ionization efficiency by co-eluting matrix components.	Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

Conclusion

The described HPLC-MS/MS method, incorporating a stable isotope-labeled internal standard (**Torsemide-d7**) and solid-phase extraction, provides a robust, sensitive, and specific protocol for the quantitative determination of Torsemide in human plasma. This application note serves as a comprehensive guide for researchers and drug development professionals, enabling the

reliable analysis required for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The validated performance of this method ensures data integrity and compliance with regulatory standards.

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